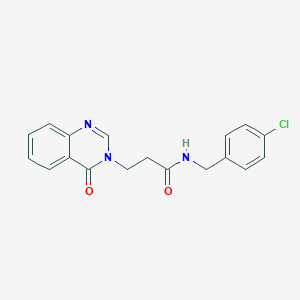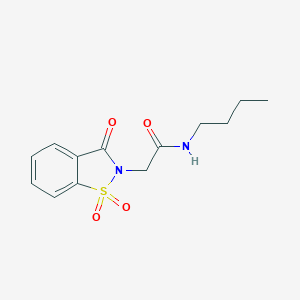![molecular formula C21H21N7OS B277665 3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the expression of certain genes that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the major advantages of using 3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new cancer treatments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in lab experiments.
将来の方向性
There are several future directions for research on 3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine. One direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to develop more potent derivatives of this compound that have increased anti-cancer activity and decreased toxicity. Additionally, research can be done to study the potential applications of this compound in other fields, such as infectious diseases and neurological disorders.
Conclusion:
In conclusion, 3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine is a chemical compound that has potential applications in various fields, particularly in cancer treatment. Its potent anti-cancer activity and ability to induce apoptosis make it a promising candidate for further research. However, it is important to use appropriate safety precautions when handling this compound in lab experiments. There are several future directions for research on this compound, including studying its mechanism of action and developing more potent derivatives with decreased toxicity.
合成法
The synthesis of 3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine involves several steps. The first step is the synthesis of 4-(2-thienyl)-2-pyrimidinylamine, which is then reacted with 5-(1-phenyl-1H-tetraazol-5-yl)-4-chloropyrimidine to form 4-(2-thienyl)-2-[5-(1-phenyl-1H-tetraazol-5-yl)-4-pyrimidinyl]aminopyrimidine. This compound is then reacted with 3,5-dimethylmorpholine to produce 3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine.
科学的研究の応用
3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
特性
製品名 |
3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine |
|---|---|
分子式 |
C21H21N7OS |
分子量 |
419.5 g/mol |
IUPAC名 |
3,5-dimethyl-4-[5-(1-phenyltetrazol-5-yl)-4-thiophen-2-ylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H21N7OS/c1-14-12-29-13-15(2)27(14)21-22-11-17(19(23-21)18-9-6-10-30-18)20-24-25-26-28(20)16-7-4-3-5-8-16/h3-11,14-15H,12-13H2,1-2H3 |
InChIキー |
QXTGVMLBAVMWRD-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=CC=C5)C |
正規SMILES |
CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277604.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)